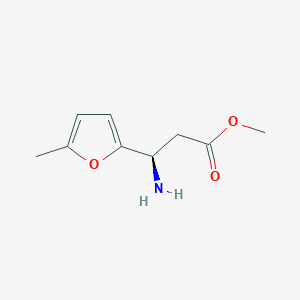

methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate

Descripción

Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate is a chiral β-amino ester featuring a 5-methylfuran-2-yl substituent and an (R)-configured stereocenter. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . The compound’s structure combines a furan ring (a heterocyclic aromatic system) with a propanoate ester backbone, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. The (R)-configuration at the amino-bearing carbon is critical for enantioselective interactions in biological systems or catalytic processes.

The hydrochloride salt of this compound (CAS: 1213080-95-5) is commercially available, indicating its utility in pharmaceutical research .

Propiedades

Fórmula molecular |

C9H13NO3 |

|---|---|

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |

Clave InChI |

GSRKNJNLGJDQSZ-SSDOTTSWSA-N |

SMILES isomérico |

CC1=CC=C(O1)[C@@H](CC(=O)OC)N |

SMILES canónico |

CC1=CC=C(O1)C(CC(=O)OC)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran-2-carboxylic acid and ®-3-amino-3-(methoxycarbonyl)propanoic acid.

Esterification: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-methylfuran-2-carboxylate.

Amidation: The ester is then reacted with ®-3-amino-3-(methoxycarbonyl)propanoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.

Major Products

Oxidation: Furanones or hydroxylated furans.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies indicate that methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Neurological Disorders

There is emerging interest in the use of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate as a neuroprotective agent. Preliminary studies suggest it may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models, suggesting potential applications in treating inflammatory diseases such as arthritis or colitis.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate in clinical settings:

- A study published in Journal of Medicinal Chemistry highlighted its effectiveness in reducing tumor size in xenograft models.

- Another research article focused on its role in modulating immune responses, showing promise for autoimmune disease treatment.

Mecanismo De Acción

The mechanism of action of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key analogues of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate differ in substituents on the aromatic ring, stereochemistry, or ester groups. The table below summarizes these variations:

Key Differences and Implications

Aromatic Substituents: The 5-methylfuran-2-yl group in the target compound offers moderate electron-donating effects, enhancing stability in acidic conditions compared to halogenated analogues like the 3-chloro-2-fluorophenyl variant .

Functional Groups :

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base, a common trait in β-amino esters .

Actividad Biológica

Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate, a β-amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15NO3

- Molecular Weight : Approximately 209.25 g/mol

- Structure : The compound features an amino group, a propanoate moiety, and a furan ring, which are essential for its biological interactions.

The biological activity of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

-

Anticancer Properties :

- Studies indicate that methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate may inhibit cancer cell proliferation by targeting specific transporters involved in amino acid uptake, leading to apoptosis in cancerous cells. Its selectivity for malignant cells enhances its potential as a chemotherapeutic agent .

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.